BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Antitubercular Drug Discovery Mycobacterium tuberculosis Structure-Activity Relationship (SAR)

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene‑2‑carboxamide (865287‑07‑6) is the unsubstituted thiophene‑2‑carboxamide scaffold required for systematic structure‑activity relationship (SAR) exploration. Unlike its 5‑nitrothiophene analog (a known antitubercular lead, MIC100 15.6 µg/mL, SI 4.61) or the 5‑chloro‑N‑phenyl analog (a selective T‑type calcium‑channel blocker), this compound is pharmacologically inactive, making it the essential negative control for paired experimental designs. Procure this exact CAS to establish baseline inactivity, attribute observed potency solely to introduced substituents, and build diverse screening libraries without structural bias.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74
CAS No. 865287-07-6
Cat. No. B2617523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS865287-07-6
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)
InChIKeyQZYUOYRRZUPQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865287-07-6): A Key Structural Intermediate in Antitubercular and Ion Channel-Focused Library Synthesis


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865287-07-6), with molecular formula C13H8ClN3O2S and a molecular weight of 305.74 g/mol, is a heterocyclic compound containing a 1,3,4-oxadiazole core linked to a thiophene-2-carboxamide moiety and a 4-chlorophenyl substituent . This compound class is frequently investigated for antimicrobial, antitubercular, and ion channel-modulating activities [1]. Critically, this specific compound serves as a vital synthetic building block for generating libraries of bioactive 5-substituted analogs, particularly 5-nitroheteroaryl carboxamides, where the unsubstituted thiophene ring is the key site for further diversification [1].

Procurement Risks with Uncharacterized 1,3,4-Oxadiazole Analogs: Structural Divergence Drives Major Shifts in Biological Activity for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (865287-07-6)


Generic substitution of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide with closely related analogs is highly inadvisable for procurement targeting specific pharmacological outcomes. Even minor structural modifications on the thiophene ring, such as the introduction of a single nitro group, lead to a complete transformation of the biological profile, shifting from an inactive synthetic building block to a potent antitubercular agent with distinct toxicity and selectivity indices [1]. Similarly, replacing the 4-chlorophenyl group with a phenyl group and adding a chlorine atom to the thiophene ring creates a selective T-type calcium channel blocker with potent anticonvulsant properties, a profile completely absent in the target compound [2]. The data below quantifies these critical activity differentials, demonstrating that the specific CAS 865287-07-6 is the non-negotiable choice for creating specific derivatives or serving as a control compound in structure-activity relationship (SAR) studies.

Quantitative Head-to-Head Activity Guide: N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide vs. Its Bioactive Nitro- and Chloro- Analogs


Antitubercular Activity: The 5-Nitrothiophene Analog (Compound 1b) is a Validated Anti-TB Lead, While the Unsubstituted Target Compound is an Inactive Precursor

The core differentiator is the presence of the 5-nitro group on the thiophene ring. The 5-nitrothiophene-2-carboxamide analog (Compound 1b) is a confirmed anti-tuberculosis lead, while the target compound (CAS 865287-07-6) lacking this group is considered a building block. This presents a stark activity contrast. Compound 1b exhibited an MIC100 of 15.6 μg/mL against the virulent M. tuberculosis strain H37Rv and maintained this activity against the rifampin-resistant Mtb-209 strain, with a selectivity index (SI) of 4.61 [1]. The target compound, without the essential nitro pharmacophore, is predicted to be inactive in this assay, making it an ideal negative control for SAR studies [1].

Antitubercular Drug Discovery Mycobacterium tuberculosis Structure-Activity Relationship (SAR) Nitroheteroaryl Carboxamides

Cytotoxicity & Selectivity: The 5-Nitrothiophene Analog Shows Measurable Vero Cell Toxicity, Offering a Baseline Safety Parameter for the Target Compound's Future Derivatives

The 5-nitrothiophene analog (Compound 1b) demonstrated a specific cytotoxicity profile in Vero cells (IC50 = 36.0 μg/mL), resulting in a selectivity index of 4.61 when compared to its antitubercular MIC [1]. This provides a crucial quantitative baseline for toxicological evaluation. In contrast, the unsubstituted target compound (CAS 865287-07-6) is expected to exhibit a different, possibly lower, cytotoxic profile due to the absence of the reactive nitro group. This difference is fundamental for designing new derivatives aiming to improve the SI beyond 4.61.

Cytotoxicity Selectivity Index Vero Cells Drug Safety

T-Type Calcium Channel Modulation: A 5-Chloro-3-phenyl Analog is a Selective Cav3.2 Blocker, Providing a Rationale for Screening Derivatives of the Target Compound

Replacement of the 4-chlorophenyl group with a phenyl group and addition of a chlorine at the 5-position of the thiophene ring yields a compound with a fundamentally different mechanism of action. This analog, 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, was identified as a selective inhibitor of T-type calcium channels, specifically showing activity against Cav3.2 over Na+ and K+ channels in mouse dorsal root ganglion neurons, and it suppressed seizure-induced death in a mouse model [1]. These ion channel-modulating properties are not reported for the target compound, which instead serves as a blank scaffold for building libraries that can be screened for novel ion channel inhibitors.

T-Type Calcium Channel Cav3.2 Anticonvulsant Neuropathic Pain

Minimal Bactericidal Concentration (MBC): The 5-Nitrothiophene Analog Exhibits Bactericidal Activity, Defining a Key Parameter for Derivative Design from the Target Compound

The 5-nitrothiophene analog (Compound 1b) is not merely bacteriostatic but bactericidal, with an MBC of 15.6 µg/mL against M. tuberculosis H37Rv, which is equal to its MIC value, indicating a concentration-dependent killing effect [1]. This is a direct contrast to the target compound, which serves as the non-bactericidal parent scaffold. When designing new derivatives from CAS 865287-07-6, the goal is often to optimize the MBC/MIC ratio, making this data point a critical benchmark.

Bactericidal Activity Minimum Bactericidal Concentration (MBC) Antitubercular Mode of Action

Defined Scientific Applications for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (865287-07-6) Based on Direct Comparative Evidence


Use as a Shared Negative Control Scaffold in Antitubercular Structure-Activity Relationship (SAR) Studies

Given that the 5-nitrothiophene analog (Compound 1b) is an established antitubercular lead with a defined MIC100 (15.6 µg/mL), MBC (15.6 µg/mL), and SI (4.61) [1], the non-nitrated target compound (865287-07-6) is the perfect negative control scaffold. Procurement of this exact compound is essential for any series that explores the contribution of various heterocyclic substitutions to anti-TB activity, as it represents the baseline of inactivity. This allows for clear attribution of any observed activity to the newly introduced substituents.

Core Intermediate for Synthesizing Novel T-Type Calcium Channel Blocker Libraries

The identified T-type calcium channel blocking activity of the 5-chloro-N-phenyl analog confirms the potential of this chemotype as an ion channel modulator [2]. However, the active analog is structurally distinct. Researchers aiming to create diverse libraries for screening against Cav3.2 channels must start from the unsubstituted thiophene-2-carboxamide scaffold (CAS 865287-07-6) to systematically explore the chemical space around the aryl and thiophene moieties. Using a pre-substituted analog would limit the library diversity and miss potential new hits.

Comparator Compound for Investigating the Role of the Nitro Group in Cytotoxicity and Selectivity

The 5-nitrothiophene analog's specific cytotoxicity profile (IC50 = 36.0 μg/mL in Vero cells, yielding an SI of 4.61) provides a quantifiable toxicity benchmark [1]. The unsubstituted compound is a critical comparator for assessing how the nitro group influences mammalian cell toxicity independently from its antibacterial effects. In research aiming to decouple antimycobacterial potency from host-cell toxicity, procuring both the target compound and its nitro analog is necessary for a paired experimental design.

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.